molecular formula C20H22N2O3S B2549631 Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate CAS No. 1421450-20-5

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2549631
CAS No.: 1421450-20-5
M. Wt: 370.47
InChI Key: RYTOTBSLBCFZIM-UHFFFAOYSA-N
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Description

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions to form the pyridin-2-ylthio-methylpiperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxamides and piperidine-1-carboxylates.

    Pyridine Derivatives: Compounds such as 2-pyridylmethylamines and 2-pyridylmethylthioethers.

Uniqueness

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate is unique due to its combination of a piperidine ring, a pyridine ring, and a benzoate ester. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-12-9-15(10-13-22)14-26-18-8-4-5-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTOTBSLBCFZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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